Product packaging for 5,9-Dimethyldibenzo(c,g)carbazole(Cat. No.:CAS No. 88193-04-8)

5,9-Dimethyldibenzo(c,g)carbazole

Cat. No.: B1202399
CAS No.: 88193-04-8
M. Wt: 295.4 g/mol
InChI Key: FZLYSKBNPHIISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Dimethyldibenzo(c,g)carbazole (5,9-diMeDBC) is a potent and organ-specific hepatocarcinogen in mice, making it a critical compound for investigating the mechanisms of chemical-induced liver carcinogenesis . As a derivative of the environmental pollutant 7H-dibenzo[c,g]carbazole, its structure combines features of polycyclic aromatic hydrocarbons (PAHs) with a pyrrolic group, leading to a unique and tissue-specific carcinogenic profile . This compound functions as a complete carcinogen , possessing both initiating and promoting properties . Its research value is underscored by its ability to exert multiple toxic events that contribute to tumor promotion. Studies in rat liver epithelial 'stem-like' cells (WB-F344) demonstrate that 5,9-diMeDBC is a strong activator of the aryl hydrocarbon receptor (AhR) . This activation leads to the significant induction of cytochrome P450 enzymes, including CYP1A1 and CYP1A2, which are involved in its metabolic activation . The compound's mechanism involves both covalent and non-covalent binding to hepatic cytosolic proteins, with a significant portion binding to glutathione-S-transferase (GST) after metabolic activation . Key cellular effects associated with its carcinogenicity include the disruption of gap junctional intercellular communication (GJIC), stimulation of cell proliferation in contact-inhibited cells, accumulation of cells in S-phase, and induction of apoptosis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N B1202399 5,9-Dimethyldibenzo(c,g)carbazole CAS No. 88193-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88193-04-8

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

9,15-dimethyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C22H17N/c1-13-11-19-21(17-9-5-3-7-15(13)17)22-18-10-6-4-8-16(18)14(2)12-20(22)23-19/h3-12,23H,1-2H3

InChI Key

FZLYSKBNPHIISI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C13)C4=C(N2)C=C(C5=CC=CC=C54)C

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)C4=C(N2)C=C(C5=CC=CC=C54)C

Other CAS No.

88193-04-8

Synonyms

5,9-diMe-DBC
5,9-dimethyldibenzo(c,g)carbazole
DiMeDBC

Origin of Product

United States

Contextualization of Polycyclic Aromatic Nitrogen Heterocycles Panhs in Contemporary Chemistry

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of organic compounds that feature two or more fused aromatic rings, with at least one carbon atom in the aromatic system replaced by a nitrogen atom. This seemingly simple substitution has profound effects on the molecule's electronic structure, chemical reactivity, and physical properties. The introduction of nitrogen imparts a dipole moment, alters the electron distribution, and provides a site for potential coordination or hydrogen bonding, making PANHs versatile building blocks in various chemical disciplines.

In contemporary chemistry, PANHs are the subject of intense research due to their diverse applications. They are investigated for their roles in organic electronics, where their tunable electronic properties are harnessed for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. rsc.orgworktribe.comrsc.org Furthermore, the unique structures of PANHs make them relevant in medicinal chemistry and toxicology, as their interactions with biological systems are a critical area of study. rsc.org The quest for novel PANHs with tailored properties continues to drive synthetic innovation and deepen our understanding of structure-property relationships in these complex aromatic systems. thieme-connect.comresearchgate.net

Foundational Principles and Significance of Carbazole and Its Fused Ring Systems in Materials Science

Carbazole (B46965), a tricyclic aromatic heterocycle, forms the core of many advanced materials. Its rigid, planar structure and electron-rich nature provide excellent thermal and electrochemical stability. rsc.org These properties, combined with its high photoluminescence quantum yield, make carbazole a favored moiety in the design of materials for optoelectronic applications. rsc.org The ease of functionalization at various positions on the carbazole ring system allows for the fine-tuning of its optical and electronic characteristics. rsc.orgresearchgate.net

The fusion of additional aromatic rings to the carbazole core, creating dibenzo[c,g]carbazole and other extended systems, further enhances these desirable properties. This extension of the π-conjugated system can lead to a red-shift in absorption and emission spectra, allowing for the creation of materials that emit light across the visible spectrum. rsc.orgrsc.org The increased rigidity of these fused systems also helps to suppress non-radiative decay processes, leading to more efficient light emission in devices. rsc.org Consequently, fused-ring carbazole derivatives are extensively studied as emitters and host materials in OLEDs, contributing to the development of more efficient and stable display and lighting technologies. rsc.orgworktribe.com

Specific Focus on 5,9 Dimethyldibenzo C,g Carbazole: a Model System for Advanced Studies

Modern and Advanced Synthetic Routes

Contemporary synthetic chemistry offers more efficient, selective, and often milder routes to the dibenzo[c,g]carbazole framework and its derivatives. These methods frequently employ transition-metal catalysis and photochemical or electrochemical energy to drive the desired transformations.

Transition metals, particularly palladium, gold, and copper, are pivotal in modern synthetic strategies for constructing carbazole (B46965) systems. A sequential protocol involving gold catalysis followed by a photomediated cyclization has been reported for the construction of benzo[a]carbazole and dibenzo[c,g]carbazole frameworks. acs.orgnih.gov This method first uses a gold catalyst for the intermolecular hydroarylation of internal alkynes to produce trisubstituted alkenes, which then undergo efficient cyclization under photochemical conditions. acs.org

Copper catalysis has also been successfully applied. A Cu(II) complex featuring a bipyridyl ligand with a Brønsted acid moiety catalyzes a tandem oxidative coupling and cyclization of 2-aminonaphthalenes to produce N-substituted-dibenzo[c,g]carbazoles. researchgate.net The acidic part of the ligand was found to be essential for achieving the selective formation of the dibenzocarbazole (B1207471) product. researchgate.net

Palladium-catalyzed reactions are also prominent. One such process involves the cross-coupling of alkynes with substituted aryl iodides, which proceeds through carbopalladation, a heteroatom-directed vinylic to aryl palladium migration, and subsequent ring closure to form the carbazole structure. acs.org Suzuki coupling reactions are another key tool, used to synthesize complex carbazole-based materials by forming new carbon-carbon bonds. researchgate.net

Table 2: Modern Transition-Metal-Catalyzed Syntheses for Dibenzo[c,g]carbazole Skeletons

Catalyst System Reaction Type Key Features Reference
Gold (Au) Catalyst Sequential Hydroarylation & Photocyclization Builds the framework from internal alkynes and anilines; high efficiency. acs.orgnih.gov
Copper (Cu) Complex Oxidative Tandem Coupling & Cyclization Forms N-substituted dibenzo[c,g]carbazoles from 2-aminonaphthalenes. researchgate.net

Photochemical Pathways: Light-induced reactions provide a powerful method for forming the carbazole ring system, often under mild conditions. As mentioned, photomediated cyclization is a key step in a highly efficient gold-catalyzed sequence to produce dibenzo[c,g]carbazoles. acs.orgnih.gov More broadly, both UV and visible light can be used to synthesize complex carbazoles from various triarylamines. nih.gov Studies comparing UV-light and visible-light (photoredox) methods have shown that they can be complementary, with reaction success depending on the electronic properties of the starting triarylamine. nih.gov The photoactivation of the DBC molecule itself is also a known process. nih.gov Furthermore, the photochemical synthesis of carbazole-fused Blatter radicals has been demonstrated, highlighting the utility of light to induce complex cyclizations. nih.govrsc.org

Electrochemical Pathways: Electrosynthesis offers an alternative, often reagent-free, method for constructing carbazole frameworks. A direct electrochemical synthesis of N-protected carbazoles has been developed using an anodic N,C bond formation. researchgate.net This method proceeds through a dehydrogenative coupling reaction and is notable for its scalability and use of inexpensive electrode materials. researchgate.net The process operates under a constant current protocol in undivided cells with a low concentration of the supporting electrolyte, representing an efficient and modern approach to carbazole synthesis. researchgate.net

Several modern synthetic routes for carbazoles incorporate principles of green chemistry to improve sustainability. The use of continuous-flow reactors for the photochemical synthesis of carbazoles is one such example, as it can enhance safety, control, and scalability. nih.gov The development of visible-light-induced syntheses that proceed without any external photosensitizer also represents a greener approach by reducing chemical waste and reliance on expensive additives. researchgate.net

In the electrochemical realm, the use of inexpensive and robust electrode materials like nickel, coupled with very low concentrations of supporting electrolytes, significantly improves the environmental and economic profile of the synthesis. researchgate.net Atom-economical reactions, such as the gold-catalyzed cascade cyclization of diynes to form fused indoles and carbazoles, are inherently green as they maximize the incorporation of atoms from the starting materials into the final product. researchgate.net

Derivatization and Functionalization Strategies for Structural Modulation

The strategic derivatization and functionalization of the 5,9-Dimethyldibenzo[c,g]carbazole scaffold are pivotal for fine-tuning its physicochemical properties and expanding its applications. These modifications can be broadly categorized into post-synthetic alterations of the core structure and the construction of larger oligomeric and polymeric systems.

Post-Synthetic Modifications at Aromatic and Heterocyclic Positions (e.g., nitration)

Post-synthetic modifications allow for the introduction of various functional groups onto the pre-formed dibenzocarbazole core. These reactions can target either the aromatic rings or the heterocyclic nitrogen atom.

While specific studies on the nitration of 5,9-Dimethyldibenzo[c,g]carbazole are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on carbazole derivatives are well-established. The reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The conditions can be controlled to favor mono- or di-nitration.

Introduction of Electrophilic and Nucleophilic Substituents

The introduction of a diverse range of substituents can be achieved through both electrophilic and nucleophilic substitution reactions, significantly altering the electronic and steric characteristics of the 5,9-Dimethyldibenzo[c,g]carbazole molecule.

Electrophilic Substitution:

As electron-rich aromatic compounds, dibenzocarbazoles readily undergo electrophilic substitution. chemguide.co.ukquora.com Besides nitration, other common electrophilic substitution reactions include halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions introduce substituents that can serve as handles for further synthetic transformations. The attacking species in these reactions is an electrophile, which is attracted to the electron-dense regions of the benzene (B151609) rings. chemguide.co.ukquora.com

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the carbazole core is generally more challenging due to the electron-rich nature of the aromatic system, which repels nucleophiles. quora.comlibretexts.org However, the presence of strongly electron-withdrawing groups, such as nitro groups introduced via electrophilic substitution, can activate the ring towards nucleophilic attack. libretexts.org In such cases, a nucleophile can displace a leaving group, such as a halide, at positions ortho or para to the electron-withdrawing group. libretexts.org This two-step addition-elimination mechanism allows for the introduction of a variety of nucleophiles, including alkoxides, amines, and thiolates.

The nitrogen atom of the carbazole ring can also undergo nucleophilic attack, typically after deprotonation with a base to form the corresponding carbazolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to achieve N-alkylation or N-arylation.

Reaction Type Reagents Introduced Substituent General Applicability to Dibenzocarbazoles
Electrophilic
NitrationHNO₃/H₂SO₄-NO₂High
HalogenationX₂/Lewis Acid-X (Cl, Br, I)High
SulfonationSO₃/H₂SO₄-SO₃HModerate
Friedel-Crafts AcylationRCOCl/AlCl₃-CORHigh
Friedel-Crafts AlkylationRCl/AlCl₃-RHigh
Nucleophilic
N-AlkylationBase, RX-R (at Nitrogen)High
SNArNucleophile (e.g., RO⁻, R₂NH) on activated ringVariesConditional (requires activating groups)

Formation of Oligomeric and Polymeric Architectures (e.g., conjugated poly(carbazole)s)

The incorporation of 5,9-Dimethyldibenzo[c,g]carbazole and its derivatives as monomeric units into larger oligomeric and polymeric structures has led to the development of materials with interesting electronic and optical properties.

Conjugated Poly(carbazole)s:

Conjugated polymers based on carbazole units have been extensively studied for their applications in organic electronics. researchgate.net These polymers possess a delocalized π-electron system along the polymer backbone, which is responsible for their conductivity and luminescence. researchgate.net The polymerization of carbazole monomers can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization. researchgate.netmdpi.com

Electrochemical polymerization involves the anodic oxidation of the carbazole monomer, leading to the formation of radical cations that couple to form the polymer film directly on the electrode surface. mdpi.com Chemical polymerization methods often employ transition metal catalysts, such as in Suzuki or Stille coupling reactions, to form carbon-carbon bonds between monomer units. nih.govnih.gov

The properties of the resulting poly(carbazole)s can be tailored by the substitution pattern on the carbazole monomer. For instance, the linkage between the monomer units (e.g., 2,7- vs. 3,6-linkage) significantly affects the extent of conjugation and the polymer's electronic properties. mdpi.com The introduction of bulky substituents can improve the solubility of the polymers.

Dendritic and hyperbranched polymers containing carbazole moieties have also been synthesized. nih.govnih.gov These architectures offer unique properties due to their three-dimensional structures and a high density of functional groups.

Polymerization Method Description Key Features
Electrochemical Polymerization Anodic oxidation of carbazole monomers to form radical cations, which then couple. mdpi.comDirect formation of polymer films on electrodes; clean method without the need for catalysts. mdpi.com
Suzuki Coupling Palladium-catalyzed cross-coupling of a boronic acid or ester derivative with a halide. nih.govnih.govVersatile method for forming C-C bonds; allows for the synthesis of well-defined polymer structures. nih.govnih.gov
Stille Coupling Palladium-catalyzed cross-coupling of an organostannane with an organohalide.Tolerant of a wide range of functional groups.
Wittig-Horner Reaction Reaction of a bisaldehyde with a bisphosphonate to form alkene linkages. google.comLeads to polymers with vinylene units in the backbone. google.com
Anionic Ring-Opening Polymerization Used for monomers like N-epoxypropyl carbazole to create polymers with flexible side chains. mdpi.comProduces polymers with different backbone structures compared to direct coupling of the carbazole ring. mdpi.com

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study carbazole derivatives to understand their fundamental properties.

Frontier Molecular Orbitals (HOMO-LUMO) Characterization and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity.

Theoretical calculations, often performed using methods like B3LYP/6-31G(d), are employed to determine the HOMO and LUMO energy levels and the corresponding energy gap. nankai.edu.cnresearchgate.net For carbazole-based systems, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is distributed across the acceptor part of the molecule. nankai.edu.cn The HOMO-LUMO gap is a significant factor in determining the electronic absorption and emission properties of these molecules. nankai.edu.cn For instance, a smaller HOMO-LUMO gap generally corresponds to a redshift in the absorption spectrum. nankai.edu.cn

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Carbazole Derivatives This table is illustrative and based on typical values found for carbazole systems. Actual values for 5,9-Dimethyldibenzo(c,g)carbazole would require specific DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole-5.8-1.93.9
Dibenzo(c,g)carbazole-5.5-2.33.2
This compound-5.4-2.23.2

Charge Density Distribution and Aromaticity Studies

Computational analysis allows for the visualization of charge density distribution within the this compound molecule. This reveals the electron-rich and electron-deficient regions, which is fundamental to understanding its chemical reactivity and intermolecular interactions. The nitrogen atom in the carbazole ring typically introduces a significant lone pair of electrons, influencing the charge delocalization across the aromatic system. icm.edu.pl

Aromaticity, a key concept in organic chemistry, can also be assessed through computational methods. These studies help to quantify the extent of cyclic delocalization of π-electrons, which contributes to the stability of the dibenzocarbazole framework.

Influence of Methylation and Substituent Effects on Electronic Properties

The introduction of methyl groups at the 5 and 9 positions of the dibenzo(c,g)carbazole core has a notable impact on its electronic properties. Methyl groups are known to be weak electron-donating groups. Their presence can influence the HOMO and LUMO energy levels. nankai.edu.cn Specifically, methylation can lead to a destabilization (increase in energy) of the HOMO level, which can result in a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. nankai.edu.cn This alteration of the electronic structure by substituents is a common strategy for tuning the optical and electronic properties of organic materials. elsevierpure.com

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental studies.

UV-Vis Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption and emission spectra of organic molecules. researchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and emission, which are related to electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. researchgate.netresearchgate.net For carbazole derivatives, the simulated spectra can help in understanding the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. researchgate.net The solvent environment can also be incorporated into these models to provide more accurate predictions of spectroscopic behavior in solution. mdpi.com

Table 2: Simulated Spectroscopic Data for Carbazole Derivatives This table is illustrative. Specific values for this compound would require dedicated TD-DFT calculations.

CompoundCalculated λmax (nm)Oscillator Strength (f)Major Transition
Carbazole3250.12HOMO -> LUMO
Dibenzo(c,g)carbazole3800.25HOMO -> LUMO
This compound3850.28HOMO -> LUMO

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to estimate the chemical shifts (δ) for ¹H and ¹³C NMR spectra. chemicalbook.commdpi.com These calculations are valuable for assigning experimental NMR signals and for confirming the molecular structure. Furthermore, spin-spin coupling constants (J-couplings) between different nuclei can be computed, providing further insight into the bonding and connectivity within the molecule. For complex aromatic systems like this compound, theoretical NMR predictions can be an indispensable tool for spectral interpretation. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in analyzing the vibrational spectra of complex molecules like 5,9-Dimethyldibenzo[c,g]carbazole. By computing the theoretical infrared (IR) and Raman spectra, researchers can assign the observed experimental vibrational bands to specific molecular motions. This detailed assignment provides a deeper understanding of the molecule's structural and electronic properties.

For carbazole and its derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, and various ring stretching and deformation modes. The introduction of methyl groups at the C5 and C9 positions in 5,9-Dimethyldibenzo[c,g]carbazole introduces additional vibrational modes, such as symmetric and asymmetric C-H stretching and bending of the methyl groups.

Computational studies on similar heterocyclic aromatic compounds have demonstrated a strong correlation between theoretically predicted and experimentally observed vibrational frequencies. For instance, in the analysis of 5,6-dimethyl benzimidazole, DFT calculations at the B3LYP/6-311G** level of theory showed close agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similar computational approaches are applied to analyze the spectra of dibenzocarbazoles, allowing for a precise assignment of vibrational bands.

The following table presents a generalized summary of expected vibrational frequencies for key functional groups in a molecule like 5,9-Dimethyldibenzo[c,g]carbazole, based on computational and experimental data from related structures. mdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the aromatic rings.
Methyl C-H Stretch2975 - 2850Asymmetric and symmetric stretching of C-H bonds in the methyl groups.
Aromatic C=C Stretch1625 - 1430Stretching vibrations within the carbazole ring system.
Methyl C-H Bend1470 - 1365Bending (scissoring and rocking) vibrations of the methyl groups.
C-N Stretch1350 - 1250Stretching of the carbon-nitrogen bond within the pyrrole (B145914) ring of the carbazole moiety.
Aromatic C-H Out-of-Plane Bend900 - 675Bending of the aromatic C-H bonds out of the plane of the ring.

Reaction Mechanism Studies and Reactivity Prediction

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex heterocyclic compounds like 5,9-Dimethyldibenzo[c,g]carbazole. Theoretical studies can elucidate the intricate steps of cyclization reactions, identify key intermediates, and determine the energetics of different reaction pathways.

The synthesis of carbazole derivatives often involves cyclization reactions, such as the Fischer indole (B1671886) synthesis, Pschorr reaction, or transition metal-catalyzed C-H activation and C-N bond formation. chim.it Computational studies on these types of reactions for carbazole synthesis have been performed to understand their mechanisms. For example, gold-, platinum-, and silver-catalyzed formation mechanisms of various carbazole alkaloids have been investigated computationally, revealing the importance of electronic properties of substituents on the reaction outcome. researchgate.net

The formation of the dibenzo[c,g]carbazole skeleton can be envisioned through various synthetic strategies, and computational studies can help in designing and optimizing these routes. For instance, the Diels-Alder reaction has been utilized in the synthesis of polyfunctionalized carbazoles, where computational analysis can clarify the concerted nature of the cycloaddition mechanism. beilstein-archives.org

The reactivity of a molecule towards electrophilic or nucleophilic attack can be predicted using computational methods that analyze its electronic structure. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory are two key approaches used for this purpose.

The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, so regions with high LUMO density are the preferred sites for nucleophilic attack.

For 7H-Dibenzo[c,g]carbazole (DBC), the parent compound of 5,9-Dimethyldibenzo[c,g]carbazole, computational studies have been conducted to understand its metabolic activation, which involves electrophilic attack. nih.gov These studies indicate that specific carbon atoms on the aromatic rings are the primary sites of metabolic activity. nih.gov The introduction of methyl groups at the C5 and C9 positions would influence the electron density distribution and thus alter the predicted sites of attack.

The following table summarizes the general principles of predicting reactive sites using computational methods.

Computational MethodPrediction for Electrophilic AttackPrediction for Nucleophilic Attack
Molecular Electrostatic Potential (MEP)Regions of most negative potential (electron-rich)Regions of most positive potential (electron-deficient)
Frontier Molecular Orbital (FMO) TheoryLocation of the Highest Occupied Molecular Orbital (HOMO)Location of the Lowest Unoccupied Molecular Orbital (LUMO)

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. Computational chemistry allows for the location and characterization of these fleeting structures.

For the synthesis of 5,9-Dimethyldibenzo[c,g]carbazole, key steps would include the C-N bond formation to create the pyrrole ring and the annulation of the benzene rings. Transition state analysis for these steps involves calculating the geometry and energy of the transition state structure. The energy of the transition state relative to the reactants gives the activation energy barrier for that step. A lower activation energy indicates a faster reaction rate.

Computational studies on carbazole synthesis have successfully identified and analyzed transition states for various reaction mechanisms. For instance, in palladium-catalyzed amination and direct arylation reactions to form carbazoles, transition state calculations can elucidate the regioselectivity of the process. organic-chemistry.org Similarly, for cyclization reactions, such as those involving biaryl azides catalyzed by rhodium complexes, computational analysis of the transition states can explain the observed product distribution. organic-chemistry.org

By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired product.

Molecular Dynamics (MD) Simulations for Structural Conformations and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of molecules like 5,9-Dimethyldibenzo[c,g]carbazole.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and populated conformations in different environments (e.g., in a solvent or interacting with a biological macromolecule). This is particularly relevant for understanding how the molecule might bind to a receptor or enzyme.

In the context of the biological activity of dibenzocarbazoles, MD simulations have been employed to study their interactions with enzymes like cytochrome P450 (CYP). nih.gov For the parent compound, 7H-Dibenzo[c,g]carbazole (DBC), MD simulations have shown how it binds within the active site of CYP1A1, revealing key interactions that position it for metabolism. nih.gov Such studies can also be applied to 5,9-Dimethyldibenzo[c,g]carbazole to understand how the methyl groups affect its binding and subsequent metabolic activation. nih.gov

The results from MD simulations can provide a dynamic picture of how 5,9-Dimethyldibenzo[c,g]carbazole interacts with its environment, complementing the static information obtained from quantum mechanical calculations. This information is valuable for understanding its physical properties, chemical reactivity, and biological effects. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For 5,9-Dimethyldibenzo[c,g]carbazole, with a chemical structure of C₂₂H₁₇N, the expected exact mass can be calculated. While specific experimental HRMS data for 5,9-Dimethyldibenzo[c,g]carbazole is not widely published, the technique is routinely applied to similar carbazole (B46965) derivatives to confirm their elemental composition. For instance, HRMS has been successfully used to verify the structures of various substituted carbazole alkaloids and other complex heterocyclic systems, demonstrating its reliability in confirming the presence and ratio of constituent atoms. rsc.org

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of an organic molecule, providing detailed information about the connectivity and chemical environment of each atom.

¹H, ¹³C, and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule, including the two methyl carbons and the distinct aromatic carbons of the fused ring system.

To definitively assign the proton and carbon signals, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. rsc.org HMBC, on the other hand, reveals longer-range correlations (typically 2-3 bonds), which are crucial for piecing together the molecular structure by connecting different fragments of the molecule. For example, HMBC would show correlations between the methyl protons and the adjacent quaternary carbons of the carbazole framework. Such techniques have been effectively applied to elucidate the structures of complex carbazole derivatives. rsc.org

Solid-State NMR for Crystalline and Amorphous Structures

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in the solid phase, where X-ray diffraction may be challenging, particularly for amorphous or poorly crystalline samples. Although no specific solid-state NMR studies on 5,9-Dimethyldibenzo[c,g]carbazole have been reported, this technique could reveal information about the packing of molecules in the solid state, the presence of different polymorphs, and the local electronic environment of the atoms in both crystalline and amorphous forms.

Advanced Optical Spectroscopy for Electronic Structure Probing

Advanced optical spectroscopy techniques are employed to investigate the electronic transitions and excited-state properties of molecules, which are fundamental to their application in areas such as organic electronics and photochemistry.

High-Resolution UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of carbazole and its derivatives are well-documented. researchgate.netresearchgate.netnist.govclockss.org The UV-Visible absorption spectrum of 5,9-Dimethyldibenzo[c,g]carbazole is expected to exhibit characteristic bands corresponding to π-π* transitions within the extended aromatic system. The position and intensity of these absorption bands are sensitive to the molecular structure and substitution. The addition of the two methyl groups at the 5 and 9 positions would likely cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the parent 7H-Dibenzo[c,g]carbazole due to their electron-donating inductive effect.

Fluorescence spectroscopy provides information about the emissive properties of the molecule from its lowest excited singlet state. Carbazole derivatives are known for their fluorescent properties. rsc.orgresearchgate.net The fluorescence spectrum of 5,9-Dimethyldibenzo[c,g]carbazole would be expected to be a near mirror image of its absorption spectrum, with a characteristic Stokes shift. The fluorescence quantum yield and lifetime are key parameters that would quantify the efficiency and duration of the emission process.

Time-Resolved Spectroscopy for Excited State Dynamics and Photophysical Pathways

Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) or pump-probe transient absorption, are powerful tools for studying the dynamics of excited states. rsc.org These methods can measure the lifetimes of excited singlet and triplet states, and map the various deactivation pathways available to the molecule after photoexcitation, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay.

For 5,9-Dimethyldibenzo[c,g]carbazole, time-resolved studies would elucidate the rates of these processes. A study on the toxicological effects of several dibenzocarbazoles, including 5,9-dimethyldibenzo[c,g]carbazole (referred to as DiMeDBC), has been conducted, indicating that the compound has been synthesized and is of scientific interest. nih.gov However, detailed photophysical data from time-resolved spectroscopy for this specific compound is not provided in the available literature. Such studies would be crucial for understanding its photostability and potential for use in optoelectronic applications.

Mechanistic Insights into Chemical Reactivity and Transformations

Regioselectivity and Stereoselectivity in Reactions Involving the Dibenzo(c,g)carbazole Moiety

The functionalization of the carbazole (B46965) framework is a key area of study, with regioselectivity—the control of where substituents add to the aromatic system—being of paramount importance. The various positions on the carbazole nucleus exhibit different levels of reactivity, which can be exploited to achieve specific substitution patterns.

Research into the synthesis of substituted carbazoles has led to methods that offer excellent control over regiochemistry. oregonstate.edu For instance, novel strategies have been developed that allow for the controlled substitution at any position on the carbazole scaffold, facilitating the creation of complex and sterically hindered molecules. oregonstate.edu One such approach involves the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones, which proceeds with complete regioselectivity. oregonstate.edu

A significant challenge in the chemistry of dibenzocarbazoles is the functionalization of the "bay" region, corresponding to the 4- and 5-positions in the standard carbazole numbering system. These positions are sterically hindered, making direct substitution difficult. However, recent advancements have demonstrated the direct formation of 4,5-disubstituted carbazoles through a regioselective dilithiation process. rsc.org This methodology opens up pathways to new derivatives by introducing versatile functional groups into this previously inaccessible region, enabling broader investigation of how modifications in close proximity to the core affect the molecule's properties. rsc.org Synthetic strategies using gold catalysis and photomediated cyclization have also been employed to construct dibenzo[c,g]carbazole structures. researchgate.net The stereochemical outcome of certain acid-mediated reactions can differ from those under neutral conditions, adding another layer of synthetic control. researchgate.net

Photophysical and Photochemical Pathways of 5,9-Dimethyldibenzo(c,g)carbazole and its Derivatives

The extended π-conjugated system of 5,9-Dimethyldibenzo[c,g]carbazole gives rise to distinct photophysical and photochemical properties. These characteristics are central to its potential use in optoelectronic applications.

Carbazole-based compounds are known for their role as building blocks in organic optoelectronics, acting as light-absorbing, electron-donating, and emitting moieties. rsc.org The photophysical journey of a carbazole derivative typically begins with the absorption of a photon, promoting the molecule to an excited singlet state (Sₓ).

Detailed studies on carbazole and its derivatives have elucidated the subsequent relaxation pathways. researchgate.netmdpi.com The initially populated higher excited singlet state (Sₓ) is extremely short-lived, with a lifetime in the sub-picosecond range. researchgate.netmdpi.com It rapidly decays to the lowest excited singlet state (S₁) through a process called internal conversion (IC). researchgate.netmdpi.com During this process, energy is also transferred from the vibrationally "hot" S₁ molecules to the surrounding environment (e.g., solvent molecules) with time constants in the range of 8–20 picoseconds. researchgate.netmdpi.com

From the S₁ state, the molecule can relax back to the ground state (S₀) via two primary competing pathways:

Fluorescence: The molecule can emit a photon, a process that is observed as light. The lifetime of the S₁ state for carbazole derivatives in solution is typically in the range of 7 to 15 nanoseconds. researchgate.net

Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition to the first triplet state (T₁). This process is remarkably efficient in carbazoles, with a quantum yield of 51–56%. researchgate.netmdpi.com The resulting T₁ state is much longer-lived, typically in the microsecond regime, and can relax to the ground state via phosphorescence or non-radiative decay. researchgate.netmdpi.com

The presence of substituents, such as the dimethyl groups in this compound, can influence these photophysical properties, including absorption and emission wavelengths and the rates of IC and ISC. researchgate.net

Table 1: Photophysical Properties of Carbazole Derivatives This interactive table provides a summary of key photophysical parameters for carbazole derivatives, which serve as a model for understanding this compound.

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A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, inducing a chemical change. ugr.es The efficiency of carbazoles in undergoing intersystem crossing to form a long-lived triplet state makes them potential photosensitizers. researchgate.netmdpi.comugr.es

The primary mechanisms of photosensitization are classified as Type I and Type II:

Type I Mechanism: The excited triplet state of the photosensitizer directly interacts with a substrate molecule, typically through electron or hydrogen atom transfer, to form radicals. These radicals can then react further, often with oxygen, to produce oxidized products.

Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer produces highly reactive singlet oxygen (¹O₂), which can then oxidize various biological and chemical substrates.

For a molecule to be an effective photosensitizer, it must have a high probability of forming a triplet state (a high ISC quantum yield) and a sufficiently long triplet lifetime to allow for interaction with a substrate or oxygen. ugr.es The known photophysical properties of carbazoles align well with these requirements, suggesting that this compound and its derivatives could participate in such energy transfer mechanisms.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are dictated by the ease with which its extensive π-electron system can accept or donate electrons. These redox processes are crucial for its application in electronic devices where charge transport is key.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. researchgate.net By sweeping the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, providing insight into its molecular energy levels and electronic structure. researchgate.net

The oxidation and reduction of the dibenzo[c,g]carbazole moiety lead to the formation of radical ions. The loss of an electron from the neutral molecule results in a radical cation, while the gain of an electron produces a radical anion.

Studies on related carbazole structures have shown that these compounds can undergo reversible one-electron oxidation to form stable radical cations. nih.gov For instance, certain dihydrobenzindolocarbazoles, which share a similar planar, electron-rich core, form Wurster's Blue-type cation radicals that are stable enough to be isolated and characterized. nih.gov X-ray analysis of such a cation radical revealed a distinct change in bond lengths, confirming the delocalization of the positive charge and spin across the aromatic framework. nih.gov

The formation of radical cations of carbazole derivatives has also been observed through photophysical means. Two-photon excitation can lead to the generation of the respective radical cation. researchgate.netmdpi.com Furthermore, in thin-film environments where carbazole molecules are in close proximity, singlet-singlet annihilation can produce an electron-hole pair, which is equivalent to the formation of a radical anion and a radical cation on adjacent molecules. mdpi.com These findings underscore the ability of the dibenzo[c,g]carbazole core to stabilize charged species, a critical property for its function in organic electronic materials.

Table 2: Compound Names Mentioned in this Article

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Applications of 5,9 Dimethyldibenzo C,g Carbazole in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics

While the carbazole (B46965) structural motif is a cornerstone in the design of materials for organic electronics, there is no specific research demonstrating the use of 5,9-Dimethyldibenzo[c,g]carbazole in these applications.

Advanced Catalyst Ligands and Organocatalysis

The use of 5,9-Dimethyldibenzo[c,g]carbazole in catalysis is also not documented in available research.

Sensing and Detection Technologies (Focus on non-biological analytes)

The electron-rich nature and fluorescent properties of the carbazole core are pivotal for its application in sensing technologies. By modifying the carbazole structure, researchers can create chemosensors that exhibit high selectivity and sensitivity for various non-biological analytes, including environmental pollutants and specific ions.

Chemical Sensor Development for Environmental Pollutants or Specific Ions

While direct applications of 5,9-dimethyldibenzo[c,g]carbazole in chemical sensors are not extensively documented, the broader family of carbazole-based compounds has demonstrated significant potential. These sensors often operate on principles of fluorescence quenching or enhancement upon binding with a target analyte.

For instance, conjugated polymers incorporating carbazole and pyrazine (B50134) units have been developed as excellent fluorescent sensors for the detection of cadmium ions (Cd²⁺). researchgate.net The high sensitivity of these polymers is attributed to the efficient energy transfer and the specific interaction between the polymer's functional groups and the metal ion. researchgate.net Another example is a benzoselenadiazole-based diarylamine sensor, which shows high selectivity for fluoride (B91410) ions (F⁻) through a turn-on ratiometric fluorescence signal in the near-infrared region. nih.gov This is achieved by the inhibition of an excited-state intramolecular proton transfer (ESIPT) process upon fluoride binding. nih.gov

Similarly, benzothiazole-based fluorescent sensors have been synthesized for the ratiometric detection of zinc ions (Zn²⁺). The coordination of the thiazole (B1198619) ring with zinc ions leads to a specific analytical response. nih.govresearchgate.net A "turn-on" fluorescent sensor for Zn²⁺, BIPP, was developed from benzothiazole (B30560) and imidazopyridine derivatives, which exhibits a significant increase in fluorescence intensity and a color change from blue to bright green upon binding with Zn²⁺. nih.gov The detection limit for Zn²⁺ was found to be as low as 2.36 x 10⁻⁸ M, showcasing its potential for monitoring environmental systems. nih.gov

The underlying principle in these examples is the modification of the electronic properties of the carbazole or a similar heterocyclic system upon interaction with an analyte. The introduction of methyl groups at the 5 and 9 positions of the dibenzo[c,g]carbazole core would influence its electronic and steric properties, which could be harnessed to develop novel sensors with tailored selectivities.

Sensor TypeTarget AnalyteSensing MechanismDetection Limit
Carbazole-Pyrazine Conjugated PolymerCadmium (Cd²⁺)Fluorescence QuenchingNot Specified
Benzoselenadiazole DiarylamineFluoride (F⁻)Ratiometric Fluorescence (ESIPT Inhibition)Not Specified
Benzothiazole-Imidazopyridine (BIPP)Zinc (Zn²⁺)"Turn-on" Fluorescence2.36 x 10⁻⁸ M

Polymer Chemistry and Supramolecular Assembly (Focus on chemical principles, not bio-applications)

The planarity and aromaticity of the dibenzocarbazole (B1207471) structure make it an excellent candidate for incorporation into polymers and for directing supramolecular self-assembly. These applications are driven by the desire to create materials with specific electronic, optical, and morphological properties.

Incorporation into Conjugated Polymers for Electronic Devices

Carbazole-containing polymers are a significant class of materials in organic electronics, valued for their hole-transporting properties and good thermal stability. researchgate.netmdpi.com While specific polymers based on 5,9-dimethyldibenzo[c,g]carbazole are not widely reported, the principles are well-established with other carbazole derivatives.

These polymers are typically synthesized through methods like Suzuki coupling or Wittig reactions. researchgate.netmdpi.com For example, donor-acceptor (D-A) copolymers have been created using 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] researchgate.netcore.ac.ukepa.govthiadiazole as the acceptor unit. mdpi.com These copolymers exhibit intense red photoluminescence and have been used to fabricate efficient red light-emitting devices with low onset voltages. mdpi.com The carbazole unit's strong electron-donating ability is crucial for the performance of these materials. mdpi.com

New carbazole-containing polyphenylquinoxalines have also been synthesized, which combine the electron-transporting nature of quinoxaline (B1680401) with the hole-transporting and electroluminescent properties of carbazole. researchgate.net These polymers are soluble in organic solvents and show high thermal stability, with glass transition temperatures ranging from 315 to 370°C. researchgate.net They have shown promise as emitting and electron-hole transport materials for polymeric light-emitting diodes. researchgate.net The incorporation of a dibenzocarbazole unit like 5,9-dimethyldibenzo[c,g]carbazole into such polymer backbones could potentially enhance planarity and intermolecular interactions, leading to improved charge transport and device performance.

Polymer TypeMonomer UnitsKey PropertiesPotential Application
Donor-Acceptor Copolymer9-(2-ethylhexyl)carbazole, 5,6-difluorobenzo[c] researchgate.netcore.ac.ukepa.govthiadiazoleIntense red photoluminescence, good thermal stabilityRed light-emitting devices
PolyphenylquinoxalineCarbazole, PhenylquinoxalineSoluble, high thermal stability (Tg: 315-370°C)Polymeric light-emitting diodes

Supramolecular Self-Organization and Aggregation-Induced Emission (AIE)

Supramolecular chemistry offers a "bottom-up" approach to fabricating well-ordered nanostructures. The planar and aromatic surfaces of dibenzocarbazole derivatives can drive their self-assembly into organized structures through non-covalent interactions like π-π stacking and van der Waals forces.

A fascinating phenomenon observed in some carbazole derivatives is Aggregation-Induced Emission (AIE). rsc.org Unlike many fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, AIE-active molecules show enhanced fluorescence upon aggregation. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

For example, two donor-acceptor molecules containing carbazole as the donor and nitrobenzothiadiazole as the acceptor have been shown to be AIE-active. rsc.org In solution, these molecules are weakly fluorescent, but their aggregates, in the form of one-dimensional microrods, exhibit strong emission. rsc.org This property is highly desirable for applications in solid-state lighting and sensing.

The self-assembly process can be guided by the molecular design. For instance, supramolecular polymers can be formed from ditopic cyclodextrin (B1172386) and ditopic adamantane (B196018) derivatives, showcasing how specific host-guest interactions can lead to well-defined polymeric structures. researchgate.net While not directly involving carbazole, this illustrates the principles of supramolecular polymerization. The rigid structure of 5,9-dimethyldibenzo[c,g]carbazole could be exploited to create highly ordered supramolecular assemblies with interesting photophysical properties, potentially including AIE, if appropriately functionalized. The formation of "sandwich-like" conformations in some carbazole polymers is known to lead to excimer fluorescence, a related phenomenon involving excited-state dimers. core.ac.uk

Future Directions and Emerging Research Avenues

Integration with Nanomaterials and Hybrid Systems

The synergy between carbazole (B46965) derivatives and nanomaterials is a rapidly growing area of research, aiming to create hybrid systems with enhanced properties and functionalities. The integration of these components can lead to novel catalytic systems, improved optoelectronic materials, and advanced sensors.

One promising approach involves the use of nanomaterials as highly efficient and recyclable catalysts for the synthesis of carbazoles. For instance, researchers have developed bimetallic Palladium-Copper (Pd-Cu) nanoparticles immobilized on reduced graphene oxide (rGO) sheets. rsc.org This heterogeneous catalyst has demonstrated high efficiency for Suzuki-Miyaura cross-coupling reactions to produce N-protected-3-aryl/heteroaryl carbazoles, with yields reaching up to 98%. rsc.org The enhanced catalytic performance is attributed to the electronic structure modification offered by the Pd-Cu ensemble on the graphene support. rsc.org A key advantage of this system is its excellent recyclability; the catalyst can be reused up to five times without a significant drop in its effectiveness. rsc.org

Another sustainable approach utilizes a magnetically recoverable palladium nanocatalyst supported on green biochar. organic-chemistry.org This system facilitates an efficient one-pot synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes under microwave irradiation. organic-chemistry.org The use of a biochar support and the magnetic recoverability of the catalyst significantly reduces waste and reaction times, aligning with the principles of green chemistry. organic-chemistry.org

These nanomaterial-based systems offer a pathway for the more efficient and controlled synthesis of complex carbazole structures like 5,9-Dimethyldibenzo[c,g]carbazole. The high surface area and unique electronic properties of nanostructured supports can lead to higher reaction yields and selectivity, while their heterogeneous nature simplifies product purification and catalyst reuse.

Catalyst SystemSupport MaterialReaction TypeKey Advantages
Palladium-Copper (Pd-Cu) Nanoparticles Reduced Graphene Oxide (rGO)Suzuki-Miyaura CouplingHigh yields (up to 98%), Excellent recyclability (up to 5 times) rsc.org
Palladium (Pd) Nanocatalyst Green BiocharTandem Amination/Direct ArylationMagnetically recoverable, Reduced reaction times, Use of green support organic-chemistry.org

Sustainable Synthesis and Circular Economy Approaches for Carbazole Derivatives

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to reduce environmental impact and create a circular economy. This evolution is highly relevant to the synthesis of carbazole derivatives, moving away from traditional methods that often require harsh conditions and stoichiometric reagents.

Modern research focuses on developing greener synthetic routes that offer high efficiency and minimize waste. nih.gov Key strategies include the use of earth-abundant metal catalysts and the development of one-pot reactions. For example, iron-catalyzed domino reactions have been established as an effective methodology for producing substituted benzo[b]carbazole derivatives in good to high yields under sustainable conditions. rsc.org Similarly, copper-catalyzed intramolecular oxidative coupling provides a rapid and high-yield pathway to the carbazole core, completing in as little as 10 minutes. nih.gov These methods represent a significant improvement over classical syntheses like the Graebe-Ullmann reaction, which can require high temperatures and long reaction times. nih.govtandfonline.com

The principles of a circular economy, which emphasize the reuse and recycling of materials, are also beginning to be applied to chemical manufacturing. youtube.com For carbazole derivatives, this could involve several forward-looking strategies:

Renewable Feedstocks: Developing synthetic pathways that start from bio-based raw materials instead of petroleum-based feedstocks. youtube.com

Catalyst Recycling: As demonstrated with nanocatalyst systems, designing processes where the catalyst can be easily recovered and reused for multiple cycles is crucial for economic and environmental sustainability. rsc.orgorganic-chemistry.org

Closing the Loop: Innovating technologies to break down end-of-life products containing carbazoles (e.g., OLED screens, pharmaceuticals) to recover the valuable carbazole units for use in new products. youtube.com This "chemical recycling" is a cornerstone of a circular economy, treating waste as a valuable resource. youtube.com

By embracing these sustainable synthesis and circular economy principles, the production of compounds like 5,9-Dimethyldibenzo[c,g]carbazole and other valuable derivatives can be made more environmentally benign and economically viable in the long term.

Q & A

Basic Research Questions

Q. What are the validated methods for detecting DNA adducts induced by 5,9-DiMeDBC in hepatic tissues?

  • Methodology : Use ³²P-postlabelling assays to quantify DNA adducts. Liver tissue homogenates are treated with micrococcal nuclease and spleen phosphodiesterase to digest DNA, followed by enrichment of adducts via nuclease P1 or butanol extraction. Adduct levels are quantified via thin-layer chromatography and autoradiography .
  • Key Data : Adduct levels correlate with dose (e.g., 200–600 adducts/10⁸ nucleotides at 10 mg/kg vs. 400–4500 adducts/10⁸ nucleotides at 90 mg/kg in mice) .

Q. How is 5,9-DiMeDBC metabolically activated in vitro?

  • Approach : Incubate tritium-labelled 5,9-DiMeDBC with hepatic microsomes or cytosol. Use Sephadex G100 chromatography to fractionate proteins, followed by scintillation counting to identify binding partners. Include controls with/without NADPH to assess metabolic activation .
  • Findings : Covalent and non-covalent binding to glutathione-S-transferase (GST) is observed post-activation .

Q. What animal models are suitable for studying 5,9-DiMeDBC hepatocarcinogenicity?

  • Model : MutaMice (transgenic lacZ assay) exposed to single subcutaneous doses (3–180 mg/kg). Sacrifice at 28 days post-administration to measure mutant frequency (MF) in liver DNA .
  • Critical Parameters : At ≥30 mg/kg, MF increases non-linearly due to cytotoxic-driven cell proliferation .

Advanced Research Questions

Q. How do dose-dependent genotoxic and cytotoxic effects of 5,9-DiMeDBC influence mutation frequency?

  • Experimental Design : Administer 10 mg/kg (sub-threshold cytotoxicity) vs. 90 mg/kg (cytotoxic dose) in MutaMice. Track DNA adducts (via ³²P-postlabelling), cell proliferation (Ki-67 immunohistochemistry), and MF over 2–28 days .
  • Data Interpretation : At 90 mg/kg, early cytotoxicity (centrilobular hepatocyte necrosis) triggers regenerative proliferation, fixing persistent adducts into mutations (44-fold MF increase by day 28) .

Q. What mechanisms explain 5,9-DiMeDBC’s organ-specific carcinogenicity in mice?

  • Hypothesis Testing : Compare protein binding affinity in hepatic vs. non-target tissues. Use competitive inhibition assays with cytosolic fractions to assess GST-specific binding.
  • Key Insight : GST isoforms in mouse liver exhibit higher binding capacity for 5,9-DiMeDBC metabolites than other organs, promoting adduct retention .

Q. How do computational models predict 5,9-DiMeDBC metabolism by cytochrome P450 isoforms?

  • Method : Perform density functional theory (DFT) calculations to map metabolic pathways (e.g., epoxidation, hydroxylation). Validate predictions using recombinant CYP1A1/3A4 enzymes in vitro .
  • Outcome : Predicted epoxide intermediates align with DNA adduct profiles observed in vivo .

Data Contradictions and Resolution Strategies

Q. Why do some studies report linear DNA adduct-dose relationships, while others show threshold effects?

  • Analysis : At low doses (≤10 mg/kg), adducts accumulate without cytotoxicity, yielding linear trends. At high doses (≥30 mg/kg), cytotoxicity-induced proliferation accelerates mutation fixation, creating non-linear responses .
  • Resolution : Use integrated dose-response models combining adduct quantification, histopathology, and proliferation markers.

Methodological Tables

Parameter Low Dose (10 mg/kg) High Dose (90 mg/kg)
DNA Adducts/10⁸ nucleotides200–600 (steady)400–4500 (peak at day 2)
Mutant Frequency (MF)2× baseline44× baseline
Cell Proliferation (% Ki-67+)<5%>40% (days 7–28)
HistopathologyNo lesionsCentrilobular necrosis
Data derived from MutaMice studies .

Key Recommendations for Researchers

  • Toxicity Screening : Prioritize lacZ transgenic models for mutagenicity studies.
  • Metabolic Profiling : Combine in silico predictions (e.g., CYP-mediated pathways) with radiolabelled binding assays .
  • Dose Selection : Use sub-cytotoxic doses (≤10 mg/kg) to isolate genotoxic effects from proliferative noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.